Tert-butyl 3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-diazinane-1-carboxylate
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Overview
Description
Tert-butyl compounds are often used in organic chemistry due to their stability and the ease with which the tert-butyl group can be removed. The presence of the diazinane ring and the carboxylate group suggest that this compound might be involved in biological or pharmaceutical applications .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable diazinane precursor with a tert-butyl ester of the appropriate carboxylic acid. The exact details would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylate group is a common reactive site in organic molecules, and the diazinane ring might also participate in reactions depending on its substitution pattern .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are influenced by the molecular structure and the functional groups present .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-diazinane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-6-12(19)16(5)10-13(20)17-8-7-9-18(11-17)14(21)22-15(2,3)4/h6H,1,7-11H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGYAHMBNXGMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(C1)C(=O)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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